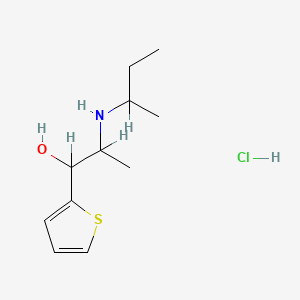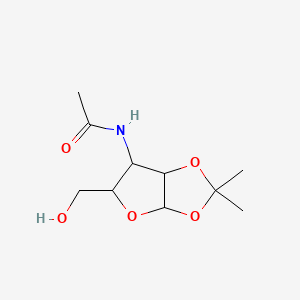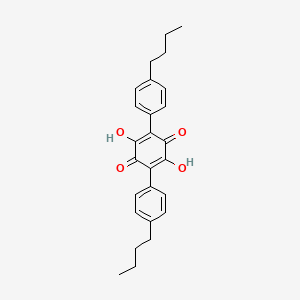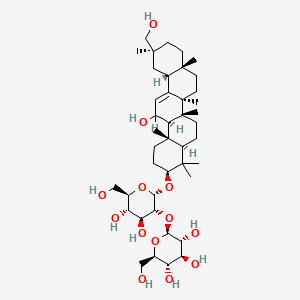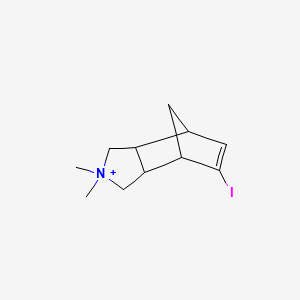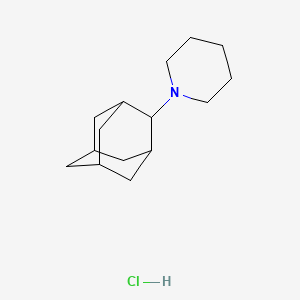
Piperidine, 1-(2-adamantyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(2-adamantyl)-, hydrochloride is a chemical compound that features a piperidine ring substituted with an adamantyl group at the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. The adamantyl group, derived from adamantane, is known for its rigidity and bulkiness, which can influence the compound’s chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(2-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(2-adamantyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of polymers and other materials that benefit from the rigidity and stability of the adamantyl group.
Wirkmechanismus
The mechanism of action of piperidine, 1-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group can enhance binding affinity and selectivity by providing steric hindrance and increasing lipophilicity. This can lead to more effective inhibition or activation of the target, depending on the desired outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantyl group.
Rimantadine: Similar to amantadine, used as an antiviral.
Uniqueness
Piperidine, 1-(2-adamantyl)-, hydrochloride is unique due to the combination of the piperidine ring and the adamantyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
52917-78-9 |
|---|---|
Molekularformel |
C15H26ClN |
Molekulargewicht |
255.82 g/mol |
IUPAC-Name |
1-(2-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-2-4-16(5-3-1)15-13-7-11-6-12(9-13)10-14(15)8-11;/h11-15H,1-10H2;1H |
InChI-Schlüssel |
ZUYGIZBVJHFWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


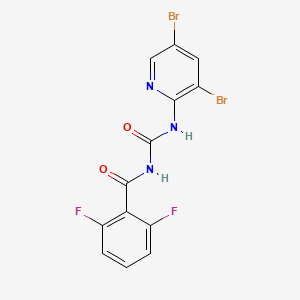


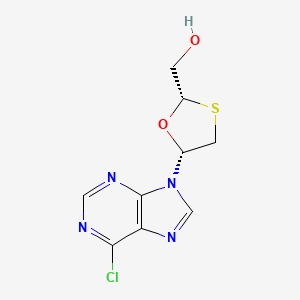


![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
